molecular formula C16H17FN2OS B2685740 N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide CAS No. 2094933-44-3

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide

Cat. No.: B2685740
CAS No.: 2094933-44-3
M. Wt: 304.38
InChI Key: CMRXNJHLOCMHKF-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyanobutyl group, a fluoro substituent, and a carboxamide functional group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent like cesium fluoride.

    Attachment of the Cyanobutyl Group: The cyanobutyl group can be introduced through a nucleophilic substitution reaction using a cyanobutyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as dimethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro substituent.

Scientific Research Applications

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals due to its structural features and biological activity.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving benzothiophene derivatives.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanobutyl)-3-(difluoromethoxy)-4-methoxybenzamide
  • N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
  • N-(1-cyanobutyl)-4-(cyclopropylmethoxy)benzamide

Uniqueness

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-4-6-11(9-18)19(3)16(20)15-10(2)14-12(17)7-5-8-13(14)21-15/h5,7-8,11H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRXNJHLOCMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)N(C)C(=O)C1=C(C2=C(C=CC=C2S1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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